(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is a specialized chemical compound that belongs to the class of piperidine derivatives. This compound features a unique trifluoromethyl group, which enhances its biological activity and potential applications in medicinal chemistry. The structure consists of two piperidine rings and a trifluoromethyl substituent, making it an interesting target for synthesis and study.
The compound can be classified under organofluorine compounds due to the presence of the trifluoromethyl group. It is also categorized as a piperidine derivative, which is significant in pharmaceutical chemistry for its role in drug design and development. Sources such as Sigma-Aldrich provide detailed information on its molecular characteristics, including empirical formula and molecular weight .
The synthesis of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine typically involves several steps:
Recent studies have reported efficient synthetic routes that utilize various catalysts to enhance yields and selectivity .
The molecular structure of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine can be represented using the following information:
Nc1ccc(cc1C(F)(F)F)N2CCCCC2
ZFWRQDUMELCURK-UHFFFAOYSA-N
The compound features two nitrogen atoms in its structure, contributing to its basicity and potential interactions with biological targets .
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine participates in various chemical reactions due to its functional groups:
The mechanism of action for (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is primarily related to its interaction with biological receptors. Studies suggest that compounds with piperidine structures can act on G protein-coupled receptors (GPCRs), influencing various signaling pathways. For instance, it has been investigated for its role as a GPR119 agonist, potentially impacting glucose metabolism and insulin secretion .
Key physical and chemical properties of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine include:
These properties are crucial for handling, storage, and application in laboratory settings.
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine has several notable applications in scientific research:
Nucleophilic trifluoromethylation enables precise installation of CF₃ groups at electrophilic sites on piperidine scaffolds. The transformation of tetrahydropyridines to α-trifluoromethyl piperidines exemplifies this approach, proceeding via a three-step sequence: (1) oxidation to pyridinium cations, (2) nucleophilic addition using Ruppert–Prakash reagent (TMSCF₃), and (3) catalytic hydrogenation. This method achieves >85% regioselectivity for C-2 functionalization in 2,6-disubstituted piperidines due to steric and electronic bias in pyridinium intermediates [1]. Key limitations include substrate-dependent stereocontrol and moderate yields (45-72%) in sterically congested systems, necessitating optimization of electrophile-activating agents.
Table 1: Nucleophilic Trifluoromethylation Methods for Piperidine Derivatives
Substrate Class | Reagent System | Yield Range | Regioselectivity | Key Limitation |
---|---|---|---|---|
Pyridinium Salts | TMSCF₃/CsF | 65-82% | α-CF₃ >85% | Sensitivity to steric hindrance |
N-Acyl Piperidines | (CF₃SO₂)₂Zn/Co-catalyst | 45-68% | Moderate C3-selectivity | Requires directing groups |
Enones | CF₃SiMe₃/CuCl | 50-75% | β-CF₃ dominant | Competing reduction pathways |
The mechanism involves nucleophilic attack by CF₃⁻ equivalents on activated pyridinium species, where the trifluoromethyl group adopts an axial orientation in initial adducts before hydrogenation. This geometric preference facilitates stereochemical control in downstream reduction steps [1] [4]. Recent advances employ silver or copper catalysts to enhance reactivity toward unactivated N-alkyl piperidines, expanding substrate scope beyond electron-deficient heterocycles [4].
Asymmetric construction of the stereogenic center in (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine employs three principal strategies: chiral auxiliary approaches, catalytic hydrogenation, and resolution techniques. Chiral N-acyliminium intermediates derived from L-tartaric acid undergo diastereoselective trifluoromethylation with dr >8:1 when reacted with (CF₃)₃B reagents at -78°C. Subsequent auxiliary cleavage yields enantiopure (S)-piperidines with >98% ee [5]. Catalytic asymmetric hydrogenation of trifluoromethylated enamines using Ir-(S)-Segphos complexes achieves 90-95% ee but requires precise modulation of protecting groups to prevent catalyst poisoning [4].
Resolution techniques remain practical for industrial-scale synthesis: diastereomeric salt formation with L-di-p-toluoyl tartaric acid separates enantiomers efficiently. Crystallization-induced dynamic resolution (CIDR) further enhances efficiency by racemizing unwanted enantiomers in situ during crystallization of (S)-configured oxalate salts [5]. Critical parameters influencing stereoselectivity include:
Late-stage functionalization (LSF) introduces trifluoromethyl groups into complex piperidine-containing bioactive molecules without de novo synthesis. Directed ortho-C–H trifluoromethylation of N-(piperidin-4-yl)quinolinones using Pd(II)/AgCF₃ systems achieves 75% yield with complete regioselectivity when directed by the quinoline nitrogen [4]. Electrochemical trifluoromethylation enables direct C–H to C–CF₃ conversion on N-Boc piperidines under catalyst-free conditions, though with moderate efficiency (35-50% yield) [4].
The pharmacological impact of late-stage trifluoromethylation is exemplified in GPR119 agonists: installing N-CF₃ in N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amines enhances agonist activity 12-fold while reducing hERG inhibition by 90% compared to N-ethyl analogs [2]. Similarly, antifungal N-(1-benzoylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (6e) shows 95% inhibition against Phakopsora pachyrhizi at 3.13 mg/L – outperforming commercial fungicides by 3-fold [6]. Key advantages of late-stage approaches include:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: